molecular formula C5H6BrF4IO B3101741 5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol CAS No. 139903-87-0

5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol

Cat. No.: B3101741
CAS No.: 139903-87-0
M. Wt: 364.9 g/mol
InChI Key: NAXMYDUMZNNYCA-UHFFFAOYSA-N
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Description

5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol is a useful research compound. Its molecular formula is C5H6BrF4IO and its molecular weight is 364.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition and Ring Formation

Research indicates that similar fluorinated compounds are used in [4+3]-cycloaddition reactions to create cycloadducts of oxallyl intermediates. For instance, 2-Bromo-3-pentanone reacts in tetrafluoro-1-propanol to form such compounds (Föhlisch et al., 1987). This suggests potential uses of 5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol in creating complex molecular structures.

Electrochemical Reduction

Studies have explored the electrochemical reduction of similar dihalopentanes, demonstrating the formation of cyclopentane and various other compounds through intramolecular cyclization (Pritts & Peters, 1994). This indicates potential applications in synthetic organic chemistry for this compound.

Synthesis of Functionalized Compounds

Functionalized lactones have been synthesized using reactions that are potentially similar to those that could involve this compound. For instance, 5-(Tetrahydro-2-furyl)pentanoic trifluoroacetic anhydride has been used to yield various lactone derivatives (Grayson & Roycroft, 1993).

Radical Reactions and Ring Closures

This compound may participate in radical reactions leading to ring closures. Research shows that similar bromo- and iodomethyl-substituted compounds can form tetrahydrofurans via alkoxyl radical ring closures (Hartung et al., 2003).

Cross-Trimerization Reactions

The molecule may find use in nickel-catalyzed cross-trimerization reactions involving tetrafluoroethylene, ethylene, and aldehydes, forming tetrafluoro-1-pentanone derivatives (Ohashi et al., 2015).

Properties

IUPAC Name

5-bromo-4,4,5,5-tetrafluoro-2-iodopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF4IO/c6-5(9,10)4(7,8)1-3(11)2-12/h3,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXMYDUMZNNYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF4IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol
Reactant of Route 2
5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol
Reactant of Route 3
5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol
Reactant of Route 4
5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol
Reactant of Route 5
5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol
Reactant of Route 6
5-Bromo-4,4,5,5-tetrafluoro-2-iodo-1-pentanol

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